molecular formula C10H16O2 B10767584 Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate

Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10767584
M. Wt: 168.23 g/mol
InChI Key: HIOMEXREAUSUBP-NDDURPPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyldiazenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrazole intermediate.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The phenyldiazenyl group can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activities and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-hydroxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate
  • Methyl 5-(4-chlorophenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate
  • Methyl 5-(4-nitrophenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-3-[(2R,3R)-3-pentyloxiran-2-yl]prop-2-enal

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10-/m1/s1

InChI Key

HIOMEXREAUSUBP-NDDURPPSSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@H](O1)/C=C/C=O

Canonical SMILES

CCCCCC1C(O1)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.